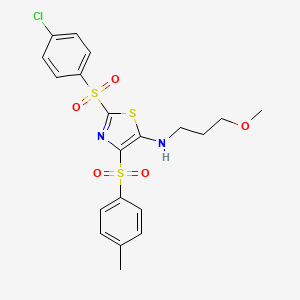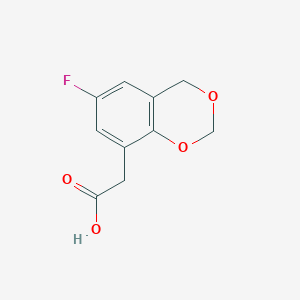
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid, also known as FDBA, is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated derivative of the widely used organic compound acetic acid and has a wide range of biochemical and physiological effects. FDBA has been used in a variety of research applications, including drug synthesis, enzyme inhibition, and protein folding. In addition, FDBA has been used to study the mechanisms of action of various drugs, as well as to investigate the effects of environmental toxins on human health.
科学的研究の応用
Synthesis and Biological Activity
Research has shown the synthesis and evaluation of compounds containing the 2,3-dihydro-1,4-benzodioxin subunit, demonstrating significant anti-inflammatory properties. For instance, compounds structurally related to "2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid" have been synthesized and found to exhibit comparable potency to known anti-inflammatory drugs like Ibuprofen in specific assays (Vazquez, Rosell, & Pujol, 1996).
Diuretic Activity
Further studies have investigated the diuretic activity of compounds with structural similarities, revealing the specific structural requirements necessary for effective diuretic action in animal models. This includes research on [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids and their potential development for medical applications (Shutske et al., 1982).
Fluorophore Development
On the chemical front, research into monofluorinated small molecules, including those related to the query compound, has contributed to advancements in materials science, particularly in the development of novel fluorophores. These fluorophores exhibit unique fluorescence features and have potential applications in bioimaging and molecular probes (Burns & Hagaman, 1993).
Chemokine Receptor Antagonism
In pharmacology, compounds with the specified fluorine substitution have been identified as potent antagonists of specific chemokine receptors, such as CRTh2, which plays a crucial role in inflammatory processes. This has led to the development of novel therapeutic candidates for conditions like asthma and allergic rhinitis (Fretz et al., 2013).
作用機序
Target of Action
It has been found to exhibit significant antibacterial activity, particularly againstB. subtilis and E. coli , suggesting that it may target bacterial proteins or pathways.
Mode of Action
Given its antibacterial activity , it is plausible that it interacts with bacterial proteins or disrupts essential biochemical pathways, leading to inhibition of bacterial growth.
Biochemical Pathways
Its antibacterial activity suggests that it may interfere with pathways essential for bacterial survival and proliferation .
Result of Action
The primary result of the action of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid is the inhibition of bacterial growth . It has been found to inhibit the growth of B. subtilis by 60.04% , indicating a significant antibacterial effect.
特性
IUPAC Name |
2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-8-1-6(3-9(12)13)10-7(2-8)4-14-5-15-10/h1-2H,3-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMRQOAUOJOYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CC(=O)O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2917608.png)
![2-(4-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2917609.png)
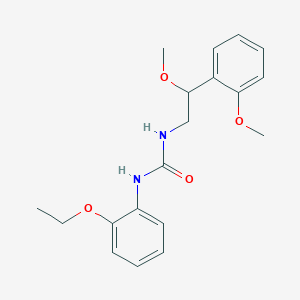
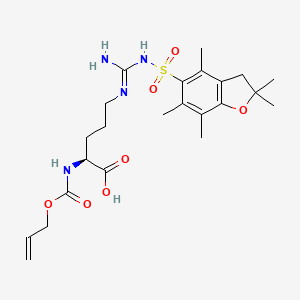

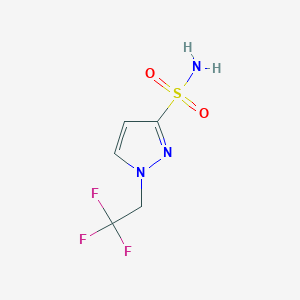
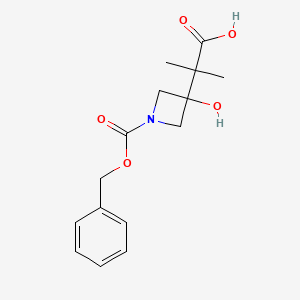


![ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2917620.png)
![4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid](/img/structure/B2917624.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2917625.png)

